molecular formula C4H10N2O2 B14188621 N-Hydroxy-N-methylalaninamide CAS No. 876955-13-4

N-Hydroxy-N-methylalaninamide

Cat. No.: B14188621
CAS No.: 876955-13-4
M. Wt: 118.13 g/mol
InChI Key: VEGDCVNJCRACLL-UHFFFAOYSA-N
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Description

N-Hydroxy-N-methylalaninamide is a compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-methylalaninamide typically involves the reductive N-methylation of nitro compounds. This method is preferred due to its straightforward approach and cost-effectiveness . The process involves the reduction of nitro compounds followed by methylation using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance the efficiency of the synthesis process. Photocatalysis and nickel catalysis are commonly used to facilitate the multicomponent synthesis of N-alkyl anilines, which are structurally related to this compound .

Comparison with Similar Compounds

N-Hydroxy-N-methylalaninamide is similar to other hydroxamic acids, such as N-hydroxy-N-propargylamide . its unique structure and properties make it distinct. Unlike other hydroxamic acids, this compound has a specific substrate scope and can interact with a wide range of nitrogen-bearing secondary metabolites . This versatility makes it valuable in various scientific and industrial applications.

List of Similar Compounds:

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties, ability to undergo various reactions, and interaction with molecular oxygen make it valuable in medicinal chemistry, bioconjugation techniques, and the production of secondary metabolites. The compound’s comparison with similar hydroxamic acids highlights its distinctiveness and wide range of applications.

Properties

CAS No.

876955-13-4

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

2-amino-N-hydroxy-N-methylpropanamide

InChI

InChI=1S/C4H10N2O2/c1-3(5)4(7)6(2)8/h3,8H,5H2,1-2H3

InChI Key

VEGDCVNJCRACLL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)O)N

Origin of Product

United States

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